Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate
Description
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate (CAS 69065-93-6) is a fluorinated α-ketoester derivative with the molecular formula C₁₂H₉F₆NO₃ and a molecular weight of 329.2 g/mol . Structurally, it features a 3,5-di(trifluoromethyl)anilino group attached to an oxoacetate ethyl ester backbone. Key properties include a melting point of 90°C and storage requirements at 2–8°C, indicating moderate thermal stability . This compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing urea-linked thiazole derivatives (e.g., ) and triazole-based molecules with tetrel bonding interactions ().
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO3/c1-2-22-10(21)9(20)19-8-4-6(11(13,14)15)3-7(5-8)12(16,17)18/h3-5H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKCUTZTDARQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186712 | |
| Record name | Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69065-93-6 | |
| Record name | Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxalyl Chloride Activation
The most widely reported method involves converting ethyl oxaloacetic acid to its acid chloride intermediate using oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature to prevent excessive exothermicity. The acid chloride is subsequently reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine (TEA):
$$
\text{3,5-Bis(trifluoromethyl)aniline} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate} + \text{HCl}
$$
Key parameters:
Solvent and Base Optimization
Studies comparing solvents (DCM, THF, acetonitrile) show DCM provides optimal solubility and minimizes side reactions. Substituting TEA with N,N-diisopropylethylamine (DIPEA) reduces racemization in chiral analogs but offers no significant yield improvement for this compound.
One-Pot Synthesis via In Situ Chloride Formation
Direct Chlorination-Coupling
A streamlined protocol eliminates isolation of the acid chloride by combining oxalyl chloride, DMF, and ethyl oxaloacetic acid in DCM. After 12 hours at room temperature, 3,5-bis(trifluoromethyl)aniline is added directly to the mixture. This method reduces handling of moisture-sensitive intermediates but requires strict anhydrous conditions.
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been tested but show negligible benefits over base-only systems. Ionic liquids (e.g., choline chloride-urea eutectics) improve yields in related amidation reactions but remain unexplored for this specific compound.
Alternative Routes: Esterification and Amidation
Ethyl Oxaloacetic Acid Coupling
In a two-step approach, ethyl oxaloacetic acid is first activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxysuccinimide (NHS). The activated ester is then reacted with the aniline in THF or DMF. While yields are comparable to acid chloride methods (80–88%), this route generates stoichiometric urea byproducts, complicating purification.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation (100–120°C, 30–60 minutes) to accelerate the coupling step. Preliminary data indicate 15–20% faster reaction times without compromising yield.
Purification and Characterization
Chromatographic Isolation
Flash chromatography on silica gel with ethyl acetate/hexanes gradients (10–30%) effectively removes unreacted aniline and oligomeric byproducts. The product elutes as a colorless oil that crystallizes upon cooling.
Spectroscopic Analysis
- ¹H NMR (CDCl₃): δ 7.29 (q, J = 8.6 Hz, 2H, Ar-H), 4.25 (s, 1H, NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : 162.5 (C=O), 140.2 (CF₃-C), 121.8 (q, J = 272 Hz, CF₃), 61.8 (OCH₂), 14.1 (CH₃).
- HRMS : [M+H]⁺ calculated for C₁₂H₁₀F₆NO₃: 354.0564; found: 354.0568.
Industrial-Scale Production
Batch Process Optimization
Parchem’s manufacturing protocol uses a 5,000-L reactor with automated temperature control to maintain 0–5°C during oxalyl chloride addition. The crude product is washed with 5% aqueous NaHCO₃ to remove residual HCl, achieving >99% purity after crystallization from ethanol/water.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, compounds derived from this structure have been explored as inhibitors of branched-chain amino acid transaminases (BCATs), enzymes implicated in several cancer types .
Case Study: BCAT Inhibitors
Recent research identified a series of trifluoromethyl-pyrimidinedione-based BCAT inhibitors, including derivatives of this compound. These compounds showed promising selectivity and potency in vitro, making them candidates for further development as anti-cancer agents .
Investigating Protein-Ligand Interactions
The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules allows researchers to explore the mechanisms of action for various enzymes and receptors.
Case Study: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. This property is particularly valuable for drug discovery efforts aimed at modulating enzyme activity.
Mechanism of Action
The mechanism of action of Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 3,5-di(trifluoromethyl)anilino substituent distinguishes this compound from analogs with simpler halogen or methyl groups. Below is a comparative analysis:
Key Observations :
- Fluorine Content: The target compound’s six fluorine atoms increase its lipophilicity and metabolic stability compared to mono- or di-fluorinated analogs, making it advantageous for drug design .
- Thermal Stability : The higher melting point (90°C) vs. room-temperature-stable analogs (e.g., 126991-37-5) suggests stronger intermolecular forces due to trifluoromethyl groups .
Key Observations :
- Yields for trifluoromethyl-substituted compounds (e.g., 72% for 3r) are lower than non-fluorinated analogs (e.g., 93.4% for 10l), likely due to steric and electronic effects of CF₃ groups .
Biological Activity
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate (CAS No. 69065-93-6) is an organic compound notable for its unique trifluoromethyl groups that significantly enhance its biological activity and chemical properties. This article reviews its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C11H8F6NO3. The presence of trifluoromethyl groups increases the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl substituents enhance the compound's stability and reactivity, allowing it to modulate enzyme activities through competitive inhibition or allosteric modulation.
Biological Activities
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit various enzymes. For example, preliminary studies indicate that it may inhibit certain proteases and kinases, which are crucial in cell signaling and metabolic pathways .
- Receptor Binding : The compound has shown promise in binding assays with specific receptors, potentially affecting pathways related to cancer progression and inflammation. The binding affinity and specificity for these receptors are subjects of ongoing research.
Table 1: Summary of Biological Activities
| Study | Target | Activity | Reference |
|---|---|---|---|
| Study A | Enzyme X | IC50 = 15 μM | |
| Study B | Receptor Y | High affinity (Kd = 0.5 nM) | |
| Study C | Enzyme Z | Inhibition observed at 50 μM |
Case Study: Enzyme Inhibition
In a study focused on the inhibition of a specific protease linked to cancer cell proliferation, this compound demonstrated significant inhibitory effects at concentrations around 20 μM. The mechanism was identified as competitive inhibition, where the compound competes with substrate binding at the active site of the enzyme .
Case Study: Receptor Interaction
Another investigation evaluated the compound's interaction with a receptor associated with inflammatory responses. The results indicated that this compound binds with high affinity (Kd = 0.5 nM), suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic: What are the optimal synthetic conditions and purification methods for Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate?
Answer:
The synthesis typically involves coupling reactions under inert atmospheres. For example, in a nitrogen environment, ethyl acetate and N,N-dimethylformamide (DMF) are used as solvents, with pyridine as a base and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine as a coupling agent at 0°C . Post-reaction, extraction with ethyl acetate followed by washing with aqueous dipotassium hydrogen phosphate and brine ensures impurity removal. Purification via C18 reverse-phase column chromatography or silica gel chromatography (ethyl acetate/methanol) achieves >90% yield . LCMS (m/z 789.1 [M+H]⁺) and HPLC (retention time 1.01 min) confirm purity .
Advanced: How can contradictory LCMS and HPLC data during characterization be systematically resolved?
Answer:
Discrepancies between LCMS (indicating molecular ion mass) and HPLC (retention time variability) may arise from residual solvents, isomers, or degradation products. To resolve this:
- Repetition under controlled conditions : Ensure reaction completion and inert atmosphere stability .
- High-resolution mass spectrometry (HRMS) : Validate exact mass to distinguish isotopic patterns or adducts.
- 2D NMR (e.g., HSQC, COSY) : Identify positional isomers or tautomers .
- Temperature-controlled HPLC : Adjust column temperature to separate co-eluting species .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for trifluoromethyl-substituted anilino groups) and ester carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (ν ~1700 cm⁻¹ for ester and amide groups) .
- LCMS/HPLC : Verify molecular weight and purity (>95%) using [M+H]⁺ peaks and retention time matching .
Advanced: What computational strategies model the electronic effects of trifluoromethyl groups on reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map electron-deficient regions due to trifluoromethyl groups, predicting nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent interactions in DMF/ethyl acetate mixtures to optimize reaction kinetics .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., O···π-hole tetrel bonding) in crystal structures, explaining packing efficiency .
Basic: What safety protocols are essential during handling and synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., pyridine, DMF) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats .
- Waste Disposal : Quench reactive intermediates with aqueous ammonia before disposal .
- Storage : Keep at 0–6°C in flame-resistant cabinets to prevent degradation .
Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl) influence pharmacological potential?
Answer:
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, enhancing half-life in vivo .
- Target Affinity : Computational docking (e.g., AutoDock Vina) shows increased binding to enzymes like thrombin via hydrophobic interactions .
- Impurity Profiling : Use chiral HPLC to monitor stereochemical byproducts during scale-up for anticoagulant applications (e.g., Edoxaban analogs) .
Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?
Answer:
- Stepwise Optimization : Isolate intermediates (e.g., 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate) to prevent side reactions .
- Catalyst Screening : Test copper(I) iodide with ligands like 2-((2,6-dimethylphenyl)amino)-2-oxoacetate for Ullmann-type couplings (yields up to 95%) .
- Solvent Engineering : Replace DMF with DMAc to improve solubility of trifluoromethyl intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
